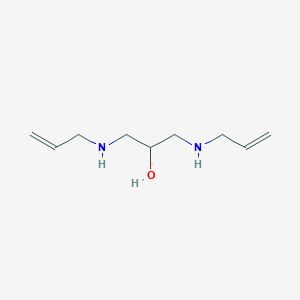1,3-Bis(2-propen-1-ylamino)-2-propanol
CAS No.:
Cat. No.: VC17992425
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1,3-bis(prop-2-enylamino)propan-2-ol |
| Standard InChI | InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2 |
| Standard InChI Key | NZLVWYSTFRNEGZ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNCC(CNCC=C)O |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named 1,3-Bis(2-propen-1-ylamino)-2-propanol under IUPAC nomenclature, reflecting its propanol backbone substituted with two diallylamino groups at positions 1 and 3. Its CAS Registry Number is 4831-46-3 , and it has a molecular formula of C₁₅H₂₆N₂O and a molecular mass of 250.38 g/mol . Alternative names include:
A closely related derivative, 1,3-Bis(allylamino)-2-propanol dihydrochloride (CAS 1101184-94-4), exists as a hydrochloride salt with the formula C₉H₁₈N₂O·2HCl and is marketed for research purposes at a premium price .
Structural and Spectroscopic Characteristics
Molecular Geometry
The compound features a central propanol moiety (-O-CH₂-CH(OH)-CH₂-) with two diallylamino (-N(CH₂CH=CH₂)₂) groups attached to the terminal carbons. The presence of allyl groups introduces spatial constraints and π-electron density, influencing its reactivity.
Spectroscopic Data
The canonical SMILES confirms the connectivity: a hydroxyl group on C2 of propane, with two N,N-diallylaminoethyl groups on C1 and C3.
Physicochemical Properties
The dihydrochloride derivative has higher polarity and solubility in aqueous media due to ionic character .
Reactivity and Functionalization
Amine Reactivity
The secondary amine groups participate in:
-
Alkylation: With alkyl halides to form quaternary ammonium salts.
-
Acylation: With acid chlorides/anhydrides to yield amides.
-
Michael Addition: With α,β-unsaturated carbonyl compounds.
Hydroxyl Group Reactivity
The -OH group enables:
-
Esterification: With carboxylic acids or acyl chlorides.
-
Etherification: Under Williamson conditions.
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound’s structure suggests utility in drug delivery systems. A related copolymer, N1,N3-bis(prop-2-en-1-yl)propane-1,3-diamine polymer with 1,2-dichloroethane and prop-2-en-1-amine, is under investigation for therapeutic applications .
Polymer Chemistry
Diallylamino groups may serve as crosslinkers in:
-
Cationic Polymers: For water treatment or gene delivery.
-
Thermosetting Resins: Combined with epoxides or acrylates.
Coordination Chemistry
The nitrogen and oxygen donor atoms could form complexes with transition metals (e.g., Cu²⁺, Fe³⁺), potentially useful in catalysis or materials science.
Future Research Directions
-
Toxicokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
-
Polymer Applications: Development of pH-responsive hydrogels.
-
Catalytic Systems: Exploration of metal complexes for organic transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume